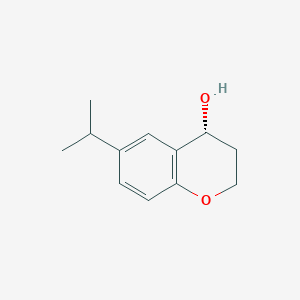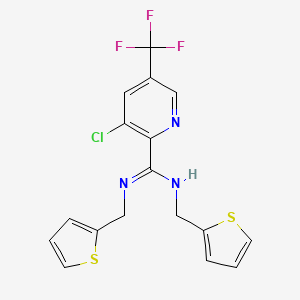
3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide (CTP) is a chemical compound with a wide range of applications in the fields of medicine, chemistry, and biology. CTP is a versatile compound with a unique structure, which allows it to be used in a variety of ways. CTP has been studied extensively in the past few years and its potential uses are only beginning to be explored.
Aplicaciones Científicas De Investigación
Biomimetic Electron Transfer
Research on biomimetic electron transfer using low-energy excited states, similar to chlorophyll a, has led to the development of green chromophores that can be easily functionalized and incorporated into biomimetic electron donor-acceptor systems. These systems have significant implications for understanding and mimicking natural photosynthetic processes, potentially contributing to the development of new solar energy conversion technologies (Lukas et al., 2002).
Luminescent Properties of Metal Complexes
The synthesis and study of luminescent properties of metal complexes, including cadmium(II) complexes with various ligands, have shown potential applications in the development of new luminescent materials. These materials could be used in various applications, including lighting, displays, and sensors (Fan et al., 2004).
Fluorinated Polyimides
The development of novel fluorinated polyimides derived from specific diamine monomers and dianhydrides has demonstrated significant potential in creating materials with low dielectric constants, high thermal stability, and excellent mechanical properties. These materials are crucial for applications in electronics and aerospace industries due to their outstanding insulating and thermal resistant characteristics (Madhra et al., 2002).
Antimicrobial Activities
Research into the synthesis and antimicrobial activities of new compounds, including Schiff's base derivatives and imide derivatives, has contributed to the discovery of potential new drugs with antimicrobial properties. These studies are essential for the ongoing development of new antimicrobial agents to combat resistant bacterial strains (Sabry et al., 2013).
Electropolymerization and Materials Science
Studies on the electropolymerization of specific compounds and their complexes have opened new avenues for creating electrochromic polymers with potential applications in smart windows, displays, and other electrochromic devices. The ability to control the electrochemical properties of these materials is key to developing innovative, energy-efficient technologies (Krompiec et al., 2008).
Propiedades
IUPAC Name |
3-chloro-N,N'-bis(thiophen-2-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3S2/c18-14-7-11(17(19,20)21)8-22-15(14)16(23-9-12-3-1-5-25-12)24-10-13-4-2-6-26-13/h1-8H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFUPLHMXBLERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=NCC2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2671148.png)
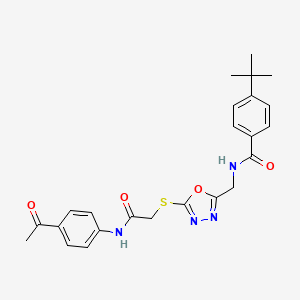

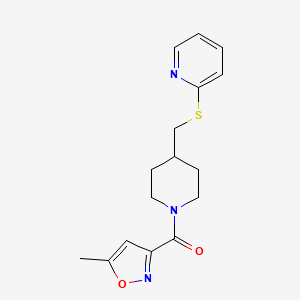
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)
![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)
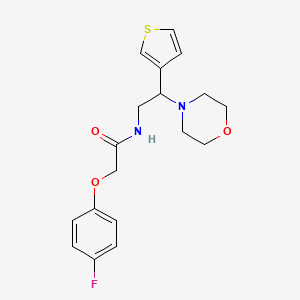
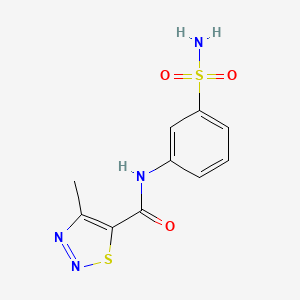
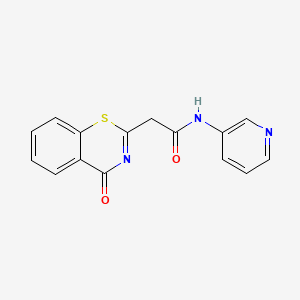
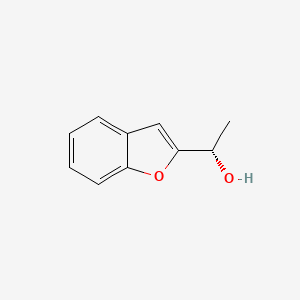
![1-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2671168.png)
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]propan-1-one](/img/structure/B2671169.png)
